molecular formula C9H11F3N2 B13054334 (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13054334
M. Wt: 204.19 g/mol
InChI Key: PUJYRAIIWDESCZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reduction of 4-(trifluoromethyl)acetophenone. One efficient method employs recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol, which can then be further converted to the desired diamine . The reaction conditions often include the use of a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve scalable biocatalytic processes, leveraging the high enantioselectivity and efficiency of recombinant whole-cell catalysis. The use of polar organic solvents in combination with aqueous systems can significantly improve yields and reduce reaction times, making the process more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Uniqueness: The presence of both the trifluoromethyl group and the ethane-1,2-diamine moiety in (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine imparts unique electronic and steric properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1

InChI Key

PUJYRAIIWDESCZ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CN)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.